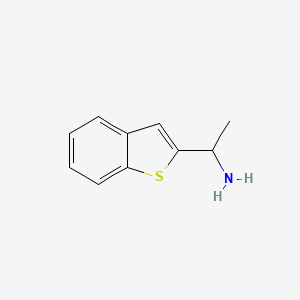![molecular formula C17H14F2N2O B2961297 1-[3-(3-Fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 868155-53-7](/img/structure/B2961297.png)
1-[3-(3-Fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has two phenyl rings, which are six-membered carbon rings, attached to the pyrazole ring. Each of these phenyl rings is substituted with a fluorine atom .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in nucleophilic substitution reactions at the fluorine sites, or it could undergo electrophilic aromatic substitution reactions on the phenyl rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atoms and the pyrazole ring could influence properties like polarity, solubility, boiling/melting points, and stability .科学的研究の応用
Molecular Structure and Reactivity Studies
The molecular structure and vibrational frequencies of related compounds to 1-[3-(3-Fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone have been explored through both experimental and theoretical analyses. These studies have provided insights into the geometrical parameters, stability, and charge transfer within the molecules. For instance, the presence of fluorine atoms and the carbonyl group significantly influences the reactivity and electronic properties of these compounds, making them potentially useful in various applications such as nonlinear optics and as anti-neoplastic agents due to their binding affinity in molecular docking studies (Mary et al., 2015).
Fluorescence Regulation and Crystal Structure
Research has shown that the arrangement of fluorophores within the crystal structures of similar compounds can be regulated to achieve different fluorescent colors and host–guest structures. This tunability is due to the twisted π-conjugated structures and the degree of distortion in the crystal structures, influenced by the presence of guest molecules. Such properties are pivotal in the development of materials with specific optical properties, potentially applicable in sensing, imaging, and electronic devices (Dong et al., 2012).
Synthesis and Antimicrobial Activity
Novel Schiff bases and other derivatives of related compounds have been synthesized and evaluated for their antimicrobial activity. These studies have led to the identification of compounds with significant inhibitory effects against various bacterial and fungal strains, highlighting the potential of these molecules in the development of new antimicrobial agents. The structural features, such as the presence of the fluorophenyl groups, play a crucial role in determining the antimicrobial efficacy of these compounds (Puthran et al., 2019).
Antibacterial and Antifungal Evaluations
Further studies on the synthesized pyrazole derivatives have demonstrated their utility in combating bacterial and fungal infections. The variations in the substituents attached to the pyrazole core have been shown to influence the antibacterial and antifungal activities, providing a basis for the rational design of more effective therapeutic agents. The exploration of these compounds against specific bacterial proteins through molecular docking studies offers insights into their mechanism of action and potential as lead compounds in drug discovery (Kumar et al., 2019).
将来の方向性
特性
IUPAC Name |
1-[3-(3-fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O/c1-11(22)21-17(13-3-2-4-15(19)9-13)10-16(20-21)12-5-7-14(18)8-6-12/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQNVWRPMLUPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)F)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Fluorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

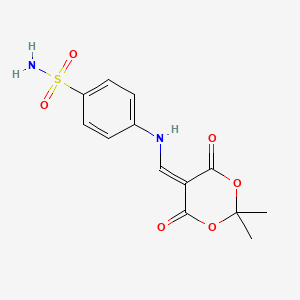

![Ethyl 4-methyl-2-[(pentan-2-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2961217.png)
![methyl 3-{2-[2-(4-chloroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2961219.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-[(propan-2-ylcarbamoylamino)methyl]benzoate](/img/structure/B2961220.png)
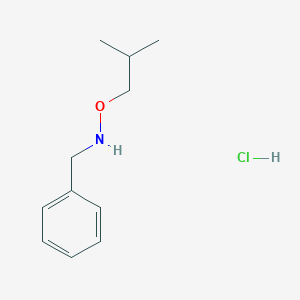
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2961224.png)
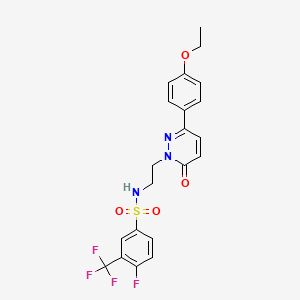

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2961227.png)
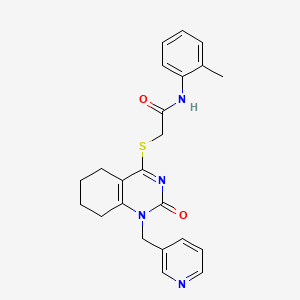
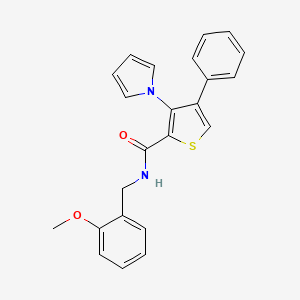
![1'-(2-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2961231.png)
